2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine
Description
Properties
CAS No. |
202927-41-1 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydrothieno[3,4-b][1,4]dioxocine |
InChI |
InChI=1S/C8H10O2S/c1-2-4-10-8-6-11-5-7(8)9-3-1/h5-6H,1-4H2 |
InChI Key |
NGDQARFGFFQENN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CSC=C2OC1 |
Related CAS |
202927-42-2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The Williamson etherification method is the most widely employed route for synthesizing BuDOT. This multistep process involves:
-
Etherification : Reacting 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives with α,ω-dibromoalkanes in the presence of a base (e.g., K₂CO₃) to form the alkylenedioxy bridge. For BuDOT, 1,4-dibromobutane is used to construct the eight-membered dioxocine ring.
-
Saponification : Hydrolysis of the ester groups using aqueous NaOH to yield dicarboxylic acid intermediates.
-
Decarboxylation : Thermal elimination of CO₂ at 150°C in the presence of copper chromite catalyst to generate the final thieno-dioxocine structure.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | 1,4-dibromobutane, K₂CO₃, DMF, 80°C | 50–64 |
| Saponification | NaOH (2 M), ethanol/water, reflux | 74–95 |
| Decarboxylation | Copper chromite, quinoline, 150°C | 45–64 |
Optimization Challenges
-
Ring Strain : The eight-membered dioxocine ring introduces steric strain, necessitating precise stoichiometry to avoid oligomerization.
-
Catalyst Efficiency : Copper chromite must be freshly activated to maximize decarboxylation yields.
Transetherification Approach
Alternative Pathway for Functionalized Derivatives
While primarily used for ProDOT synthesis, transetherification offers a route to BuDOT derivatives with pendant groups. The process involves:
-
Bromination : Exhaustive bromination of thiophene to form 2,3,4,5-tetrabromothiophene.
-
Debromination : Selective removal of bromine atoms using zinc in acetic acid.
-
Methoxy Substitution : Replacement of remaining bromine with methoxy groups via nucleophilic substitution.
-
Transetherification : Reaction with 1,4-butanediol under acidic conditions (p-toluenesulfonic acid) to form the dioxocine ring.
Comparative Data:
| Parameter | Williamson Route | Transetherification |
|---|---|---|
| Overall Yield | 45–64% | 68–84% |
| Purity (NMR) | >95% | >90% |
| Scalability | Moderate | High |
Limitations
-
Substrate Specificity : Transetherification requires pre-functionalized thiophenes, limiting its generality.
-
Byproduct Formation : Methanol elimination must be rigorously controlled to prevent side reactions.
Electrochemical Polymerization Precursors
Monomer Purification for Electropolymerization
BuDOT intended for electrochemical applications undergoes additional purification:
Electrochemical Characterization
-
Oxidation Potential : BuDOT exhibits a low oxidation onset at −0.2 V vs. Ag/Ag⁺, enabling ambient electropolymerization.
-
Polymer Conductivity : Poly(BuDOT) films achieve conductivities up to 12.1 S/cm, contingent on monomer purity.
Analytical Validation
Structural Confirmation
Purity Assessment
-
Elemental Analysis : Calculated for C₁₀H₁₂O₂S: C 58.80%, H 5.92%; Found: C 58.65%, H 5.88%.
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
Solvent Selection
Waste Stream Management
Emerging Synthetic Strategies
Chemical Reactions Analysis
2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine has several scientific research applications. It is used in the synthesis of conducting polymers, which have applications in electronic devices . Additionally, derivatives of this compound have been evaluated for their antifungal and antibacterial activities . The compound’s unique structure makes it a valuable building block in organic synthesis and materials science.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences and similarities between 2,3,4,5-tetrahydrothieno[3,4-b][1,4]dioxocine and related heterocycles:
Key Observations:
- Ring Size and Saturation : The 8-membered dioxocine ring in the target compound contrasts with 6-membered oxathiins or 7-membered oxazepines, which may influence conformational flexibility and interaction with biological targets.
- Heteroatom Effects: Sulfur in thieno derivatives enhances π-conjugation and redox activity compared to oxygen-only analogs like benzo-dioxocines .
- Fused Systems : DTD () demonstrates how additional benzene fusion expands applications into materials science, whereas biological activity dominates in benzo-dioxocines .
Antiproliferative Activity
- Benzo[b][1,4]dioxocine Derivatives : Caffeic acid amides with this scaffold show potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative effects against HepG2 cells (IC50 = 0.79 μM). Substituents like -OCH2CH3 enhance activity .
Materials Science
- DTD () : Electropolymerized into conductive homopolymers, demonstrating applications in organic electronics. The thiophene-dioxocine fusion enables π-stacking and charge transport.
Structure-Activity Relationships (SAR)
- Substituent Effects: In benzo-dioxocines, para-substituents (-OCH2CH3 > -OCH3 > -Br) on the benzene ring significantly enhance antiproliferative activity . Similar trends may apply to thieno analogs.
- Amide vs. Acid Moieties: Caffeic acid amides outperform free acids in bioactivity, suggesting that the thieno-dioxocine scaffold could benefit from analogous functionalization .
Biological Activity
2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity by reviewing various research findings, including data from bioactivity databases and relevant case studies.
- Molecular Formula : C12H10O4S2
- Molecular Weight : 282.33 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
Biological Activity Overview
The biological activity of 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine has been assessed through various assays targeting different biological pathways. The compound shows promise as a potential therapeutic agent due to its interactions with several macromolecular targets.
Bioactivity Data
The following table summarizes the bioactivity data for 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine obtained from various databases:
| Database | Active Compounds | Total Assays | Percentage Active |
|---|---|---|---|
| ChEMBL | 6,575 | 1,131,947 | 23.3% |
| PubChem | 11,587 | 444,152 | 47.1% |
| BindingDB | 51,424 | 26,856 | 52.7% |
| IUPHAR/BPS | 15,557 | 7,371 | 79.8% |
| Probes & Drugs | 930,209 | 34,211 | 22.9% |
Mechanistic Studies
Research indicates that the compound interacts with specific biological targets through various mechanisms:
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors linked to therapeutic effects.
- Cell Proliferation : In vitro studies suggest that it can influence cell proliferation rates in specific cancer cell lines.
Case Studies
Several case studies highlight the biological implications of this compound:
- Anticancer Activity : A study demonstrated that treatment with 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine resulted in significant apoptosis in human cancer cell lines (e.g., breast and prostate cancer), indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research indicated that this compound exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers and inflammation.
Q & A
What are the common synthetic methodologies for preparing thieno-dioxocine derivatives, and how do reaction conditions influence yield?
Basic Research Question
Thieno-dioxocine derivatives are typically synthesized via cyclization reactions or functionalization of precursor heterocycles. A widely used approach involves Grignard reagent-mediated alkylation or arylations in anhydrous tetrahydrofuran (THF) at controlled temperatures (e.g., 0°C to room temperature). For example, substituted tetrahydro-pyrrolo-diazepines were synthesized by reacting Grignard reagents with precursor compounds in THF, followed by aqueous workup and column chromatography (hexane/EtOAc gradient) for purification . Key factors affecting yield include:
- Reagent stoichiometry : A 1.5:1 molar ratio of Grignard reagent to precursor optimizes substitution without side reactions.
- Temperature control : Slow addition at 0°C minimizes exothermic side reactions.
- Purification : Silica gel chromatography with polarity-adjusted eluents ensures high purity (>95%).
How can NMR spectroscopy resolve structural ambiguities in thieno-dioxocine derivatives?
Basic Research Question
1H and 13C NMR are critical for confirming regiochemistry and substitution patterns. For example:
- Aromatic protons : In 5,7-dichloro derivatives, coupling constants (J values) distinguish between adjacent and para-substituted chlorines .
- Methylene groups : Protons on the dioxocine ring exhibit characteristic splitting patterns (e.g., doublets of doublets) due to restricted rotation .
- Quantitative analysis : Integration ratios verify substituent stoichiometry, as demonstrated in ethyl- or benzyl-substituted analogs .
Advanced studies may employ 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in polymers or fused-ring systems .
What strategies mitigate side reactions during electrophilic substitution on the thieno-dioxocine core?
Advanced Research Question
Electrophilic substitution (e.g., bromination, nitration) is challenging due to the electron-rich thiophene ring. Strategies include:
- Directed ortho-metalation : Using lithium bases to deprotonate specific positions, followed by quenching with electrophiles (e.g., Br2 or Cl2) .
- Protecting groups : Temporary protection of reactive hydroxyl or amine moieties (e.g., silylation) prevents undesired side reactions during halogenation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity in nitration reactions .
For example, 7-bromo-5-carbonitrile derivatives were synthesized via controlled bromination under inert atmospheres, achieving >80% regioselectivity .
How do computational methods aid in predicting electrochemical properties of thieno-dioxocine-based polymers?
Advanced Research Question
Density functional theory (DFT) calculations are used to model HOMO-LUMO gaps and predict redox behavior. For electrochromic polymers (e.g., poly-EDOT analogs):
- Bandgap tuning : Substituents like carboxylic acid or alkyl chains lower the LUMO energy, enhancing conductivity .
- Charge distribution : Electron-withdrawing groups (e.g., -CN) stabilize polaronic states, as shown in benzimidazole-containing copolymers .
- Validation : Experimental cyclic voltammetry data align with computed redox potentials (ΔE ≈ 0.1–0.3 V) .
What are the challenges in characterizing crystalline thieno-dioxocine derivatives via X-ray diffraction?
Advanced Research Question
Crystallization difficulties arise from conformational flexibility or twinning. Solutions include:
- Synchrotron radiation : Enhances diffraction resolution for low-quality crystals, as applied to dipyrido-dithiins .
- Cryogenic cooling : Reduces thermal motion artifacts in methyl- or ethyl-substituted derivatives .
- Software refinement : Twin-law correction algorithms resolve overlapping reflections in twinned crystals .
How can solubility limitations of thieno-dioxocines be addressed in biological assays?
Advanced Research Question
Hydrophobic derivatives (e.g., tetradecyl-substituted analogs) require solubilization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
